molecular formula C22H22N4S B2562123 (E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477288-01-0

(E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2562123
CAS No.: 477288-01-0
M. Wt: 374.51
InChI Key: QLLGNAFZFYQTNM-NCELDCMTSA-N
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Description

(E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Formation of the Carbohydrazonoyl Cyanide Group: This step may involve the reaction of the thiazole derivative with a suitable cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, thiazole derivatives are often investigated for their potential therapeutic properties. This compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole Derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.

    Carbohydrazonoyl Cyanide Derivatives: Compounds with this functional group may have comparable reactivity and applications.

Uniqueness

What sets (E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2E)-4-(4-ethylphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-5-17-6-8-18(9-7-17)20-13-27-22(24-20)19(12-23)25-26-21-15(3)10-14(2)11-16(21)4/h6-11,13,26H,5H2,1-4H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLGNAFZFYQTNM-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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